One method of synthesis for N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide involves a multi-step process starting with 3-aminothiophene-2-carboxamide. This compound is reacted with 3,4-dimethoxybenzaldehyde to produce 3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxamide. Subsequently, this intermediate undergoes a cyclization reaction with monochloroacetyl chloride in the presence of triethylamine to yield 3-(3-chloro-2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide. Hydrolysis of this compound leads to the formation of 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide. Finally, this compound is condensed with 4-substituted phenyl-carbamido-phosphoric acid dichlorides to yield N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide. []
N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been identified as a novel N-methyl-D-aspartate receptor (NMDAR) antagonist selective for NR1/NR2A over NR1/NR2B receptors. [] While the exact mechanism remains unclear, studies indicate that the compound displaces a glutamate site antagonist to a greater extent than the glycine site antagonist. [] This suggests that N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide primarily interacts with the glutamate binding site of NR1/NR2A receptors to exert its antagonistic effects.
N-[4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide is primarily investigated for its potential in neuroscience research. [] Its selective antagonism of NR1/NR2A receptors makes it a valuable tool for studying the role of this specific NMDAR subtype in various physiological and pathological conditions.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: